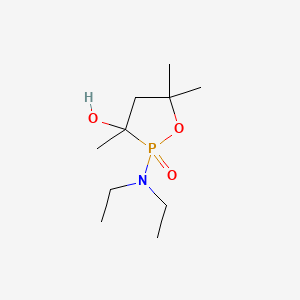
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is a cyclic organophosphorus compound It is characterized by the presence of a phosphorus atom within a five-membered ring, which is bonded to an oxygen atom, a diethylamino group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide typically involves the oxidation of a precursor compound. One common method is the oxidation of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol selenide using hydrogen peroxide. This reaction proceeds under mild conditions and yields the desired oxide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar oxidation reactions, optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its precursor selenide form.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized phosphorus compounds.
Reduction: cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol selenide.
Substitution: Compounds with different functional groups replacing the diethylamino group.
Scientific Research Applications
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new compounds. The diethylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
cis-2-t-butylamino-4-methyl-1,3,2-dioxaphosphinane 2-oxide: Similar structure but with a t-butylamino group instead of a diethylamino group.
1,2-thiazetin-1,1-dioxide: Contains a sulfur atom instead of phosphorus and has different reactivity.
Uniqueness
cis-2-(Diethylamino)-3,5,5-trimethyl-1,2-oxaphospholan-3-ol 2-oxide is unique due to its specific combination of functional groups and the presence of a phosphorus atom within a five-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
39770-51-9 |
|---|---|
Molecular Formula |
C10H22NO3P |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(diethylamino)-3,5,5-trimethyl-2-oxo-1,2λ5-oxaphospholan-3-ol |
InChI |
InChI=1S/C10H22NO3P/c1-6-11(7-2)15(13)10(5,12)8-9(3,4)14-15/h12H,6-8H2,1-5H3 |
InChI Key |
REQUQJQPNHWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=O)C(CC(O1)(C)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















